Cinmetacin
Overview
Description
Cinmetacin is a synthetic non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of heteroaryl acetic acid derivatives. It is known for its efficacy in alleviating pain and inflammation by inhibiting the enzyme prostaglandin synthetase . This compound is marketed under various trade names, including Emflex and Foren, and is primarily used to manage conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinmetacin is synthesized through a series of chemical reactions involving the condensation of indole derivatives with cinnamic acid. The key steps include:
Condensation Reaction: The initial step involves the condensation of indole-3-acetic acid with cinnamoyl chloride in the presence of a base such as pyridine.
Esterification: The resulting intermediate undergoes esterification with methanol in the presence of a catalyst like sulfuric acid.
Hydrolysis: The ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is purified through recrystallization from a mixture of acetone and water .
Chemical Reactions Analysis
Types of Reactions
Cinmetacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its hydroxy derivatives.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and halogenated compounds .
Scientific Research Applications
Cinmetacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of NSAIDs and their interactions with enzymes.
Biology: this compound is used to study the biochemical pathways involved in inflammation and pain.
Medicine: It is extensively researched for its therapeutic effects in treating inflammatory conditions.
Industry: This compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
The primary mechanism of action of cinmetacin involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, this compound possesses some antioxidant properties, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Cinmetacin is often compared with other NSAIDs such as indomethacin and sulindac. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure and pharmacokinetic properties .
Similar Compounds
Indomethacin: Another NSAID with a similar mechanism of action but different pharmacokinetic profile.
Sulindac: Known for its prodrug nature, which is metabolized into its active form in the body.
Ketorolac: A potent NSAID used for short-term management of moderate to severe pain.
This compound’s unique structure allows for specific interactions with COX enzymes, making it a valuable compound in the treatment of inflammatory conditions .
Properties
IUPAC Name |
2-[5-methoxy-2-methyl-1-[(E)-3-phenylprop-2-enoyl]indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-17(13-21(24)25)18-12-16(26-2)9-10-19(18)22(14)20(23)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,25)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPORKKCMYYTO-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C=CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)/C=C/C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864922 | |
Record name | 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20168-99-4, 881743-37-9 | |
Record name | Cinmetacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020168994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinmetacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881743379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinmetacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZLI4719J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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